Butyl 2-(4-phenylphenoxy)propanoate

Description

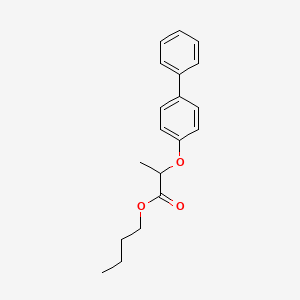

Butyl 2-(4-phenylphenoxy)propanoate is an ester derivative of propanoic acid, featuring a butyl ester group and a 4-phenylphenoxy substituent on the second carbon of the propanoate backbone. Its molecular formula is C₁₉H₂₃O₃, reflecting the inclusion of a biphenyl ether moiety (4-phenylphenoxy) and a butyl chain.

Properties

CAS No. |

94385-39-4 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

butyl 2-(4-phenylphenoxy)propanoate |

InChI |

InChI=1S/C19H22O3/c1-3-4-14-21-19(20)15(2)22-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3 |

InChI Key |

OYRFTAGKYMRTKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ether Formation via Nucleophilic Substitution

The key step in synthesizing butyl 2-(4-phenylphenoxy)propanoate is the formation of the ether bond between the 4-phenylphenol and the propanoate moiety.

- Starting materials: 4-phenylphenol and butyl 2-bromopropanoate or butyl 2-chloropropanoate

- Reaction conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)

- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the phenol, generating the phenoxide ion, which acts as the nucleophile

- Temperature: Reflux conditions (~70–80 °C) for several hours (e.g., 7 hours)

- Catalyst: Phase transfer catalysts like benzyltriethylammonium chloride can be used to enhance reaction rates and yields

This method is supported by analogous syntheses of aryloxyphenoxypropionates where phenolic compounds are alkylated with chloroacetates or bromoacetates to yield the desired esters with good yields (around 80–85%) and high purity.

Esterification Approach

Alternatively, the ester moiety can be introduced by esterification of the corresponding acid with butanol under acidic conditions, followed by ether formation.

- Example: Reaction of 5-phenylbutyrolactone with butanol in the presence of hydrogen chloride (HCl) to form butyl 4-chloro-4-phenylbutanoate intermediate

- Cyclization: The intermediate is then cyclized using sodium butoxide in butanol at 90–110 °C to generate the cyclopropanecarboxylate derivative

- Molar ratios: Alcoholate to chlorine compound ratios are carefully controlled between 1:1 and 3:1

- Reaction time: Kept minimal to avoid byproduct formation

Though this is a method described for related cyclopropanecarboxylates, it informs the synthesis of phenoxypropanoate esters by demonstrating how lactones can be converted into esters under mild acidic conditions followed by base-promoted cyclization.

Experimental Data and Reaction Parameters

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenol deprotonation | 4-phenylphenol + K2CO3 or NaOH in acetonitrile | Reflux (~70-80) | 7 | 80-85 | Phase transfer catalyst may be used |

| Alkylation (ether formation) | Addition of butyl 2-bromopropanoate or chloroacetate | Reflux (~70-80) | 7 | 80-85 | Stirring under inert atmosphere |

| Lactone esterification | 5-phenylbutyrolactone + butanol + HCl (no catalyst) | 10-20 | 1-2 | - | Molar ratio lactone:butanol = 1:2-3 |

| Cyclization | Sodium butoxide in butanol | 90-110 | 1-3 | - | Molar ratio alcoholate:chloride = 1.1-1.8 |

Notes on Reaction Optimization

- Temperature control is critical to minimize byproducts, especially during cyclization steps.

- Molar ratios of reactants significantly affect the yield and purity; slight excess of base/alcoholate is preferred.

- Solvent choice impacts solubility and reaction kinetics; polar aprotic solvents favor nucleophilic substitution.

- Phase transfer catalysts can improve reaction rates and yields in ether formation steps.

- Purification often involves crystallization from mixed solvents such as petroleum ether and ethyl acetate or ethanol-water mixtures for final product isolation.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-phenylphenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(4-phenylphenoxy)propanoic acid and butyl alcohol.

Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 2-(4-phenylphenoxy)propanoic acid and butyl alcohol.

Transesterification: A different ester and the corresponding alcohol.

Reduction: 2-(4-phenylphenoxy)propanol.

Scientific Research Applications

Butyl 2-(4-phenylphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of butyl 2-(4-phenylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active 2-(4-phenylphenoxy)propanoic acid, which can then exert its effects on the target pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related esters, focusing on molecular features, applications, and research insights.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Complexity vs. Bioactivity: The 4-phenylphenoxy group in the target compound introduces significant steric bulk compared to simpler analogs like butyl propionate. This may reduce volatility and enhance environmental persistence, similar to fluorinated herbicidal esters (e.g., fluazifop-P) .

Herbicidal Potential: Fluazifop-P and cyhalofop butyl esters demonstrate that halogenation (F, Cl) or electron-withdrawing groups (CN) enhance herbicidal efficacy. The target compound’s biphenyl ether group may mimic these effects via π-π interactions with enzyme active sites .

Safety Profile :

- Butyl propionate’s low acute toxicity (RTK Hazard Rating: low) contrasts with halogenated herbicides, which often require stringent handling. The target compound’s larger size and aromaticity may necessitate specialized toxicological evaluation .

Research Findings and Data

Table 2: Physicochemical Properties (Inferred from Analogs)

| Property | This compound | Fluazifop-P butyl ester | DHBU |

|---|---|---|---|

| Molecular Weight (g/mol) | 311.4 | 411.4 | 250.3 |

| LogP (lipophilicity) | ~4.5 (estimated) | 3.8 | 2.1 |

| Water Solubility (mg/L) | <10 (predicted) | 20 | 1,200 |

Notable Observations:

- The target compound’s predicted LogP (~4.5) aligns with herbicidal esters, suggesting suitability for foliar absorption and xylem transport .

- Synthetic Accessibility : Derivatives like DHBU are produced via enantioselective catalysis, implying that the target compound could be synthesized using similar chiral resolution techniques .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Butyl 2-(4-phenylphenoxy)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Utilize retrosynthetic analysis guided by databases like REAXYS and PISTACHIO to identify viable precursors (e.g., phenylphenol derivatives and propanoic acid esters). Optimize esterification via acid-catalyzed condensation, monitoring reaction kinetics with HPLC or GC-MS. Key parameters include temperature (80–120°C), solvent polarity (toluene or DMF), and stoichiometric ratios (1:1.2 for phenol:propanoate) to minimize side reactions like transesterification .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm ester linkage (δ 4.1–4.3 ppm for butyl-O and δ 170–175 ppm for carbonyl).

- MS : High-resolution MS for molecular ion validation (expected m/z ~340–350).

- XRD : If crystalline, use single-crystal XRD to resolve stereochemistry at the propanoate chiral center .

Q. What biological targets or pathways are associated with this compound in herbicide research?

- Methodological Answer : As a fluazifop-P-butyl analog, the compound inhibits acetyl-CoA carboxylase (ACCase) in grasses. Design enzyme inhibition assays using purified ACCase (from Arabidopsis or wheat) and measure IC via spectrophotometric NADH depletion. Compare activity to racemic mixtures to isolate enantiomer-specific effects .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the herbicidal efficacy of this compound?

- Methodological Answer : Synthesize enantiopure forms via chiral chromatography or asymmetric catalysis. Conduct field trials with controlled variables (soil pH, light exposure) and quantify weed biomass reduction. Pair with molecular docking simulations (e.g., AutoDock Vina) to correlate enantiomer binding affinity with ACCase active-site residues .

Q. What analytical approaches resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Re-evaluate solubility in buffered solutions (pH 5–9) using nephelometry. For stability, perform accelerated degradation studies under UV light and humidity (40°C/75% RH), tracking decomposition via LC-MS/MS. Cross-validate with quantum mechanical calculations (e.g., DFT) to predict hydrolysis pathways .

Q. How can computational modeling predict metabolite formation and ecotoxicological risks of this compound?

- Methodological Answer : Use tools like EPI Suite or MetaPrint2D to simulate Phase I/II metabolism (e.g., ester hydrolysis to 4-phenylphenoxypropanoic acid). Validate predictions with in vitro hepatocyte assays and soil microcosm studies. Assess toxicity via Daphnia magna LC and Lemna minor growth inhibition .

Methodological Design Considerations

Q. What experimental designs mitigate cross-reactivity in assays involving this compound and structurally similar herbicides?

- Answer : Implement competitive binding assays with fluorescently labeled probes (e.g., FITC-conjugated ACCase). Use knockout plant models (e.g., ACCase mutants) to confirm target specificity. Include negative controls with propanoate esters lacking the phenylphenoxy moiety .

Q. How to optimize HPLC conditions for quantifying this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.